molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8

1-Azaspiro[4.5]decane-2,8-dione

Cat. No.: B1366401
CAS No.: 749861-03-8
M. Wt: 167.2 g/mol
InChI Key: YYOZWKYDAIYBRI-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-2,8-dione is a versatile chemical compound with the molecular formula C9H13NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two ketone groups. This unique structure makes it valuable in various fields of scientific research, including organic synthesis, drug development, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,8-dione can be synthesized through several methods. One common approach involves the cyclization of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific reaction conditions . Another method includes the use of dichloromethane and triethylamine, followed by the addition of ethyl chloroformate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Azaspiro[4.5]decane-2,8-dione is widely used in scientific research due to its unique structure and properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, these derivatives can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

1-Azaspiro[4.5]decane-2,8-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.

Properties

IUPAC Name

1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZWKYDAIYBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465012
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749861-03-8
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azaspiro[4.5]-decane-2,8-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one (prepared according to J. Org. Chem. 2004, 69, 2755) (500 mg, 2.4 mmol) in THF (7 mL) was treated with 1M aqueous HCl (7 mL) and the resulting mixture stirred at ambient temperature for 20 hours. The reaction mixture was quenched with 1M aqueous NaOH (7 mL) and the mixture concentrated under vacuum. The resulting solid was purified by column chromatography on silica gel (gradient: DCM then 2 to 10% methanol in ethyl acetate) to afford 398 mg (quant.) of 1-aza-spiro[4.5]decane-2,8-dione. LCMS (Method B, ESI): RT=1.63 min, 168; 1H NMR (400 MHz, CDCl3) δ: 3.95 (s, 1H), 3.77-3.71 (m, 1H), 2.46-2.44 (m, 3H), 2.05-2.03 (m, 3H), 1.81-1.65 (m, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 2
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 3
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 4
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 5
1-Azaspiro[4.5]decane-2,8-dione
Reactant of Route 6
1-Azaspiro[4.5]decane-2,8-dione

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